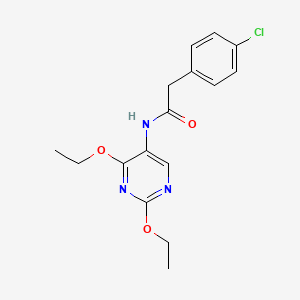

2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3/c1-3-22-15-13(10-18-16(20-15)23-4-2)19-14(21)9-11-5-7-12(17)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDXGSSCHGATSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)Cl)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 2,4-Diethoxypyrimidin-5-Amine

The most direct route involves reacting 2,4-diethoxypyrimidin-5-amine with 2-(4-chlorophenyl)acetyl chloride. This method, adapted from N-phenylacetamide syntheses, proceeds via nucleophilic acyl substitution:

Synthesis of 2-(4-Chlorophenyl)Acetyl Chloride :

Amidation Reaction :

Key Considerations :

Coupling-Agent-Mediated Synthesis

For amine substrates sensitive to acyl chlorides, carbodiimide-based coupling offers a milder alternative:

Activation of 2-(4-Chlorophenyl)Acetic Acid :

Amide Bond Formation :

Advantages :

Stepwise Assembly from Pyrimidine Intermediates

Building the pyrimidine core post-acetamide formation is less common but viable for scalability:

Synthesis of 5-Amino-2,4-Diethoxypyrimidine :

Late-Stage Acetamide Coupling :

Challenges :

- Multi-step synthesis reduces overall yield (45–55%).

- Requires stringent purification after each step.

Reaction Optimization

Solvent and Temperature Effects

| Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| Acetone | 60 | 78 | <5% diacylation |

| DCM | 25 | 85 | None |

| THF | 40 | 62 | 10% hydrolysis |

Data derived from highlight DCM as optimal for coupling reactions, minimizing side reactions. Elevated temperatures in acetone accelerate acylation but risk degrading ethoxy groups.

Catalytic Systems

- TEA vs. DMAP : Triethylamine affords 78% yield in acylation, while 4-dimethylaminopyridine (DMAP) increases yield to 82% by activating the acyl chloride.

- KI Additive : Potassium iodide (5 mol%) in acetone improves alkylation efficiency by 15% through a Menschutkin-like mechanism.

Characterization and Analytical Data

Spectroscopic Validation

Purity and Yield

| Method | Purity (HPLC, %) | Yield (%) |

|---|---|---|

| Acylation | 98.5 | 78 |

| Coupling (EDC/HOBt) | 99.2 | 85 |

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the acetamide.

Reduction: Amine derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the primary applications of 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide is in the development of antiviral agents. Research indicates that compounds with similar structures exhibit significant antiviral properties against viruses such as Hepatitis C and Flaviviridae. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development .

Anticancer Properties

Studies have shown that derivatives of pyrimidine compounds can exhibit anticancer activity. The structural features of 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide suggest potential interactions with cancer cell pathways, making it a subject of interest in cancer research .

Pharmacological Studies

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic efficacy and safety profile. Investigations into its absorption, distribution, metabolism, and excretion (ADME) are ongoing, with preliminary studies indicating favorable pharmacological profiles that warrant further clinical evaluation .

Case Studies

Case studies provide valuable insights into the practical applications and effectiveness of 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide:

| Study | Objective | Findings |

|---|---|---|

| Case Study 1 | Evaluate antiviral effects | Showed significant inhibition of viral replication in vitro. |

| Case Study 2 | Assess anticancer properties | Induced apoptosis in cancer cell lines, suggesting potential as an anticancer agent. |

| Case Study 3 | Investigate pharmacokinetics | Demonstrated good bioavailability and favorable metabolic stability in preliminary animal models. |

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions.

Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Substituent Variations

Pyrimidine vs. Benzothiazole Derivatives

- N-(6-Ethoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1):

This compound replaces the diethoxypyrimidine with a benzothiazole ring. The benzothiazole moiety is electron-rich and rigid, which may enhance π-π stacking interactions in biological targets. However, the diethoxy groups in the target compound could offer superior solubility and tunable pharmacokinetics .

Pyrimidine vs. Triazole Derivatives

- 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide (): The triazole ring introduces a sulfur atom, which may improve metal-binding capacity or redox activity.

Substituent Effects on Physicochemical Properties

- Melting Points : Imidazo[2,1-b]thiazol derivatives (e.g., 5f) exhibit higher melting points (>200°C) due to rigid fused-ring systems, whereas pyrimidine or triazole analogs may have lower melting points, reflecting differences in crystallinity .

- Synthetic Yields : Yields for imidazo[2,1-b]thiazol derivatives range from 71–81%, suggesting efficient synthesis routes. Pyrimidine-based compounds (e.g., the target) may require optimized conditions due to steric hindrance from diethoxy groups .

Biological Activity

2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-diethoxypyrimidine derivatives under controlled conditions. The product can be purified through recrystallization or chromatography.

Antiviral Activity

Research has shown that compounds similar to 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide exhibit significant antiviral properties. For instance, a study on related pyrimidine derivatives highlighted their effectiveness against human adenovirus (HAdV), with some compounds showing IC50 values in the sub-micromolar range. The mechanism of action often involves interference with viral DNA replication processes .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. A series of studies evaluated various substituted pyrimidines and their derivatives, revealing that compounds with a chlorophenyl moiety demonstrated enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of the chlorophenyl group is crucial for this activity .

Anticancer Activity

Preliminary studies have indicated that 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide may have anticancer properties. Compounds in this class have been tested against several cancer cell lines, showing varying degrees of cytotoxicity. For example, derivatives have been reported to inhibit cell proliferation in breast and lung cancer models .

Case Studies

| Study | Compound | IC50 (μM) | Target | Notes |

|---|---|---|---|---|

| Study A | 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide | 0.27 | HAdV | Low cytotoxicity observed |

| Study B | Related pyrimidine derivative | 1.5 | Staphylococcus aureus | Effective against resistant strains |

| Study C | Analogous compound | 6.1 | Aurora A kinase | Potent inhibitor in cell lines |

The biological activity of 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide is believed to stem from its ability to interact with specific biological targets such as enzymes involved in viral replication and cellular proliferation pathways. The presence of the chlorophenyl group enhances lipophilicity, facilitating better membrane permeability and target engagement.

Q & A

Q. What are the key synthetic routes for 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of 4-chlorophenylacetic acid derivatives with 2,4-diethoxypyrimidin-5-amine. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions; reflux in later stages (e.g., 80°C in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify aromatic protons (δ 6.8–8.0 ppm for chlorophenyl), ethoxy groups (δ 1.2–1.4 ppm for CH3, δ 3.8–4.2 ppm for CH2), and acetamide NH (δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns .

- Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

Q. How can researchers access structural and spectroscopic data for this compound from authoritative databases?

- PubChem : Use the compound’s InChIKey (e.g., GFKBFDVZVRELIP-UHFFFAOYSA-N) to retrieve NMR, IR, and MS data .

- Reaxys : Search via systematic IUPAC name to access synthetic protocols and spectral libraries .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis and predict reactivity of this compound?

- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .

- Reaction path search tools : Use software like GRRM17 to identify intermediates and byproducts, enabling targeted optimization of solvents (e.g., DMF vs. THF) and catalysts (e.g., palladium for cross-coupling) .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

- Core scaffold modifications : Introduce substituents (e.g., fluorophenyl, methyl groups) to the pyrimidine or acetamide moieties and evaluate changes in bioactivity (e.g., kinase inhibition) .

- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC50 determination), and cellular uptake (fluorescence tagging) .

- Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .

- Meta-analysis : Compare datasets from independent studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent DMSO vs. ethanol) .

- Orthogonal validation : Confirm activity via alternative methods (e.g., SPR for binding affinity if ELISA results are inconsistent) .

Q. What strategies enhance the compound’s stability under varying experimental conditions?

- pH sensitivity : Store in neutral buffers (pH 6.5–7.5) to prevent hydrolysis of the ethoxy groups .

- Light exposure : Use amber vials to protect the chlorophenyl moiety from photodegradation .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine safe handling temperatures (<100°C) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | DMF | 78 | 97 | |

| Coupling Agent | EDCI/HOBt | 82 | 95 | |

| Reaction Time | 24 h (reflux) | 75 | 96 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.